molecular formula C12H9FO3 B1629678 Methyl 5-fluoro-6-hydroxy-1-naphthoate CAS No. 388622-47-7

Methyl 5-fluoro-6-hydroxy-1-naphthoate

Cat. No.: B1629678
CAS No.: 388622-47-7
M. Wt: 220.2 g/mol
InChI Key: RWVOYPPMMOPPSZ-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-6-hydroxy-1-naphthoate” is a chemical compound with the molecular formula C12H9FO3 . It is a derivative of naphthoic acid, which is a type of aromatic carboxylic acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthoic acid core with a fluorine atom at the 5-position and a hydroxyl group at the 6-position . The carboxylic acid group of the naphthoic acid is esterified with a methyl group .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 220.197 Da . Other physical and chemical properties such as boiling point, solubility, and stability are not provided in the search results .

Scientific Research Applications

Fluorinated Naphthoic Acids Synthesis

Methyl 5-fluoro-6-hydroxy-1-naphthoate is related to fluorinated naphthoic acids, which are important in various scientific research and industrial applications. The synthesis of mono- and difluoronaphthoic acids, including 5-, 6-, 7-, and 8-fluoro-1-naphthalenecarboxylic acids, demonstrates the relevance of fluorinated compounds in developing biologically active molecules. These compounds are prepared via electrophilic fluorination and other novel methods, underscoring their significance in medicinal chemistry and material science (Tagat et al., 2002).

Alzheimer's Disease Research

Research into Alzheimer's disease (AD) benefits from compounds like this compound. Compounds with similar structures have been used as probes in positron emission tomography (PET) to identify and monitor the progression of neurofibrillary tangles and beta-amyloid plaques in the brains of living AD patients. These studies are crucial for understanding the pathogenesis of AD and developing therapeutic strategies (Shoghi-Jadid et al., 2002).

Chromatographic Enantioseparation

The compound's structural motifs are utilized in chromatographic enantioseparation, highlighting the role of fluorinated derivatives in separating enantiomers. Such applications are critical in pharmaceuticals, where the enantiomeric purity of drugs can significantly affect their efficacy and safety. Studies involving cellulose phenylcarbamate derivatives illustrate the compound's relevance in developing advanced chromatographic techniques for enantioselective separation (Yashima et al., 1996).

Properties

IUPAC Name

methyl 5-fluoro-6-hydroxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO3/c1-16-12(15)9-4-2-3-8-7(9)5-6-10(14)11(8)13/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVOYPPMMOPPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC(=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647596
Record name Methyl 5-fluoro-6-hydroxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388622-47-7
Record name Methyl 5-fluoro-6-hydroxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 6-hydroxy-1-naphthoate (25 g, 123.8 mmol) in anhydrous acetonitrile (130 mL), SelectFluor (45 g, 127.5 mmol) was added and the reaction vessel sealed (sealed tube). The reaction mixture was heated to 85° C. for 3 d. The reaction mixture was allowed to cool to RT, diluted with ethyl acetate and washed with water, then brine, dried with Na2SO4, filtered and evaporated. The mixture was purified by column chromatography using methylene chloride as the eluent. The title compound was obtained as a tan solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-fluoro-6-hydroxy-1-naphthoate
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Reactant of Route 6
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